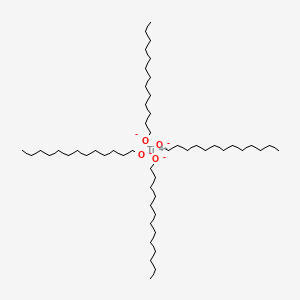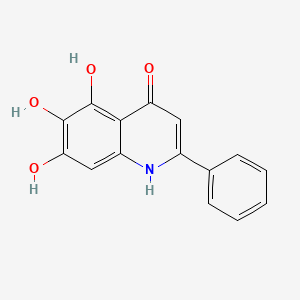
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: is a quinoline derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
Chemistry
In chemistry, 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one but without the hydroxyl groups.
Hydroxyquinolines: Compounds with hydroxyl groups on the quinoline ring, similar to the target compound.
Phenylquinolines: Quinoline derivatives with a phenyl group attached, similar to the target compound.
Uniqueness
This compound is unique due to the specific positions of the hydroxyl groups and the phenyl group on the quinoline ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17) |
InChI Key |
NSDNCABQNXLOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


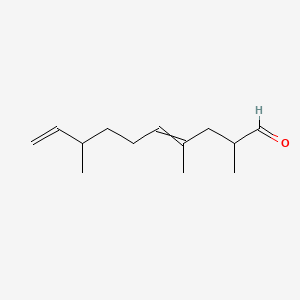
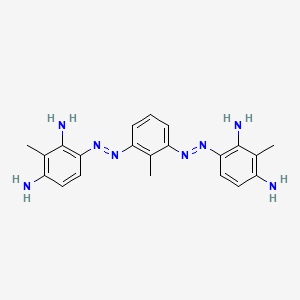
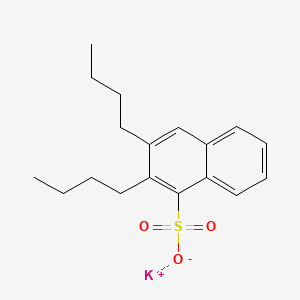
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
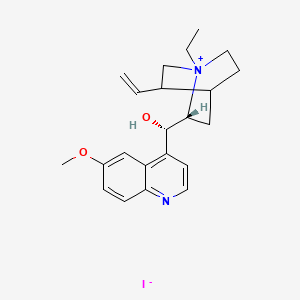
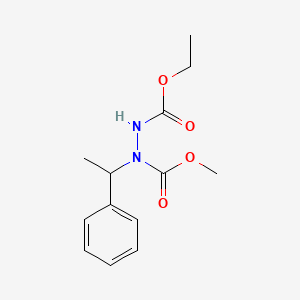
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
